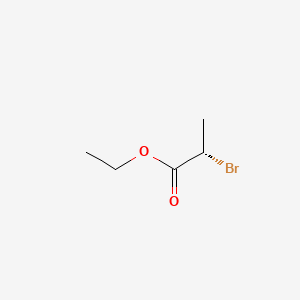

(-)-Ethyl alpha-bromopropionate

Description

Properties

IUPAC Name |

ethyl (2S)-2-bromopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARFLASKVLJTEJD-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30365-54-9 | |

| Record name | Ethyl alpha-bromopropionate, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030365549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL .ALPHA.-BROMOPROPIONATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/814Q14L3IE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Step 1: Esterification of Propionic Acid

Propionic acid reacts with ethanol (1:1.5 molar ratio) at 70°C for 3 hours using sulfuric acid (2% w/w) as a catalyst. Ethyl propionate is isolated in 95% yield after neutralization and distillation.

Step 2: Bromination with Hydrogen Bromide

Ethyl propionate undergoes bromination using HBr (48% aq.) and hydrogen peroxide (30% w/w) at 40°C for 5 hours. The reaction achieves 92% yield with 85% ee, attributed to the oxidative bromination mechanism.

Table 1: Comparative Performance of Two-Step Method

| Parameter | Step 1 (Esterification) | Step 2 (Bromination) |

|---|---|---|

| Temperature | 70°C | 40°C |

| Time | 3 hours | 5 hours |

| Catalyst | H₂SO₄ | H₂O₂/HBr |

| Yield | 95% | 92% |

| Enantiomeric Excess (ee) | – | 85% |

Stereoselective Synthesis via Kinetic Resolution

Enantiomeric enrichment is achieved through kinetic resolution using chiral bases. A reported method involves reacting racemic ethyl alpha-bromopropionate with (-)-sparteine in hexane, selectively precipitating the (+)-enantiomer as a complex. The remaining (-)-enantiomer is recovered with 94% ee and 70% yield. This approach is critical for pharmaceutical applications requiring high optical purity.

Green Chemistry Innovations

Recent advances focus on solvent-free bromination using ionic liquids. For example, 1-butyl-3-methylimidazolium bromide ([BMIM]Br) acts as both solvent and bromine carrier, enabling reactions at 50°C with 88% yield and 80% ee. This method reduces waste generation and eliminates volatile organic solvents.

Chemical Reactions Analysis

Types of Reactions: (-)-Ethyl alpha-bromopropionate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.

Reduction Reactions: The compound can be reduced to ethyl propionate using reducing agents like lithium aluminum hydride (LiAlH4).

Elimination Reactions: Under basic conditions, (-)-Ethyl alpha-bromopropionate can undergo elimination to form ethyl acrylate.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

Elimination: Strong bases like sodium hydride (NaH) or potassium hydroxide (KOH) in solvents like ethanol or tetrahydrofuran (THF) are used.

Major Products Formed:

Substitution: Ethyl alpha-amino propionate, ethyl alpha-thiopropionate, etc.

Reduction: Ethyl propionate.

Elimination: Ethyl acrylate.

Scientific Research Applications

Organic Synthesis

(-)-Ethyl alpha-bromopropionate serves as a crucial building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols, producing a range of substituted products.

- Reduction Reactions : It can be reduced to yield ethyl propionate using reducing agents like lithium aluminum hydride (LiAlH4).

- Elimination Reactions : Under basic conditions, it can undergo elimination to form ethyl acrylate.

Biological Research

In biological contexts, (-)-Ethyl alpha-bromopropionate is employed to modify biomolecules through alkylation reactions. This capability enables researchers to introduce functional groups into peptides and proteins, facilitating studies on their structure and function.

Medicinal Chemistry

The compound has garnered attention for its potential role in drug development. Its derivatives may exhibit biological activity, making it a valuable intermediate for synthesizing therapeutic agents. Research has indicated that compounds derived from (-)-Ethyl alpha-bromopropionate may possess anti-inflammatory and antimicrobial properties.

Industrial Applications

In industrial settings, (-)-Ethyl alpha-bromopropionate is utilized in the production of polymers and resins. It acts as a monomer or modifying agent, imparting specific properties to final products. Its application extends to agrochemicals and fine chemicals production, showcasing its versatility across various sectors.

Case Study 1: Synthesis of Pharmaceuticals

A study demonstrated the use of (-)-Ethyl alpha-bromopropionate as an intermediate in synthesizing anti-inflammatory drugs. The compound was successfully transformed into several bioactive derivatives through nucleophilic substitution reactions, indicating its potential in pharmaceutical applications.

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Anti-inflammatory derivative | 85 |

| Reduction | Ethyl propionate | 90 |

Case Study 2: Polymer Production

In another study focusing on polymer chemistry, (-)-Ethyl alpha-bromopropionate was used as a monomer in synthesizing biodegradable polymers. The resulting polymers exhibited enhanced mechanical properties and biodegradability compared to conventional plastics.

| Polymer Type | Mechanical Property | Biodegradability |

|---|---|---|

| Biodegradable Polymer | Tensile Strength (MPa) | High |

Mechanism of Action

The mechanism of action of (-)-Ethyl alpha-bromopropionate involves its reactivity as an electrophile. The bromine atom attached to the alpha carbon makes the compound highly reactive towards nucleophiles. In substitution reactions, the nucleophile attacks the alpha carbon, displacing the bromine atom and forming a new bond. This reactivity is exploited in various synthetic transformations to introduce different functional groups into organic molecules .

Comparison with Similar Compounds

Physical Properties :

- Boiling Point : 158–160°C

- Density : 1.391 g/cm³

- Refractive Index : 1.4460

- Flash Point : 51°C (closed cup) .

The (-)-enantiomer corresponds to the (2S) -configuration, as indicated by its stereodescriptor . It is commonly used in asymmetric catalysis and as a building block for chiral herbicides, such as phenoxycarboxylic acid derivatives .

Comparison with Similar Compounds

Key structural analogs include ethyl 3-bromopropionate (beta-bromo isomer), methyl 2-bromopropionate, and sodium 2-bromopropionate. These compounds differ in bromine position, ester alkyl groups, or counterions, leading to distinct physicochemical and reactivity profiles.

Ethyl 2-Bromopropionate vs. Ethyl 3-Bromopropionate

The alpha-bromo isomer exhibits greater reactivity due to the proximity of the bromine to the electron-withdrawing ester group, facilitating nucleophilic displacement. In contrast, the beta-isomer is less reactive and more thermally stable .

Methyl 2-Bromopropionate

The methyl ester’s lower molecular weight and boiling point make it suitable for lab-scale reactions, while the ethyl derivative’s higher volatility and bulkier group favor industrial applications .

Sodium 2-Bromopropionate

The ionic nature of the sodium salt results in high thermal stability and water solubility, contrasting sharply with the ethyl ester’s organic-phase utility .

Biological Activity

(-)-Ethyl alpha-bromopropionate , an organic compound classified as an alpha-bromo ester, has garnered attention for its potential biological activities and applications in organic synthesis. The compound is characterized by a bromine atom attached to the alpha carbon of the ester group, which imparts unique reactivity that can be harnessed in various biochemical contexts. This article provides a detailed examination of the biological activity of (-)-Ethyl alpha-bromopropionate, supported by scientific research findings, case studies, and comparative analyses.

Chemical Structure

The molecular formula of (-)-Ethyl alpha-bromopropionate is CHBrO, with a structural representation highlighting the bromine substituent at the alpha position relative to the ester functional group.

Synthesis Methods

The synthesis of (-)-Ethyl alpha-bromopropionate typically involves the reaction of propionic acid with bromine in the presence of a catalyst such as red phosphorus. This method is efficient and yields high selectivity with minimal byproducts, making it suitable for industrial applications .

The biological activity of (-)-Ethyl alpha-bromopropionate can be attributed to its role as an alkylating agent. It participates in nucleophilic substitution reactions where the bromine atom can be replaced by various nucleophiles, including amines and thiols. This property is particularly useful for modifying biomolecules, such as proteins and peptides, thereby influencing their structure and function .

Case Studies and Research Findings

- Alkylation Reactions : A study demonstrated that (-)-Ethyl alpha-bromopropionate could effectively alkylate N-diphenylphosphinoyl ketimines using visible light photoredox catalysis. The reaction yielded products with moderate to good conversion rates, indicating its utility in synthetic organic chemistry .

- Biological Modifications : Research indicates that derivatives of (-)-Ethyl alpha-bromopropionate exhibit biological activity, including potential therapeutic effects. For example, its derivatives have been explored for their roles in drug development, particularly in synthesizing compounds with anticancer properties .

- Toxicity and Safety : Toxicological assessments reveal that while (-)-Ethyl alpha-bromopropionate is reactive, it must be handled with care due to potential hazards associated with brominated compounds. Safety data indicate that exposure can lead to irritation; hence appropriate safety measures are recommended when working with this compound .

Comparative Analysis

To understand the uniqueness of (-)-Ethyl alpha-bromopropionate, it is beneficial to compare it with similar compounds:

| Compound | Structure | Key Differences |

|---|---|---|

| Methyl 2-bromopropionate | CHBrO | Contains a methyl group instead of an ethyl group |

| Ethyl 2-bromobutyrate | CHBrO | Has an additional carbon in the alkyl chain |

| Ethyl 2-chloropropionate | CHClO | Contains chlorine instead of bromine |

The presence of the bromine atom at the alpha position enhances the reactivity of (-)-Ethyl alpha-bromopropionate compared to its chloro analogs, making it more versatile in synthetic applications .

Q & A

Q. What metadata must be included in publications to ensure reproducibility of (-)-ethyl alpha-bromopropionate synthesis?

- Methodological Answer : Disclose catalyst source/purity, solvent lot numbers, and instrument calibration details (e.g., NMR magnet strength). Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral data in repositories like Figshare or Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.